![molecular formula C8H14N8O6S B022242 4,5-Diamino-6-hydroxypyrimidine hemisulfate CAS No. 102783-18-6](/img/structure/B22242.png)
4,5-Diamino-6-hydroxypyrimidine hemisulfate
Overview
Description
“4,5-Diamino-6-hydroxypyrimidine hemisulfate” is a chemical compound with the empirical formula C8H12N8O2 · H2SO4 . It is also known by the synonyms “5,6-Diamino-4-pyrimidinone hemisulfate salt” and "5,6-Diamino-4-pyrimidinol hemisulfate salt" . The CAS number for this compound is 102783-18-6 .
Molecular Structure Analysis
The molecular weight of “4,5-Diamino-6-hydroxypyrimidine hemisulfate” is 350.31 . The SMILES string representation is OS(O)(=O)=O.Nc1ncnc(O)c1N.Nc2ncnc(O)c2N . The InChI key is SVJZVGHPJPXEJQ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The compound forms crystals . It has a melting point of 270 °C (dec.) (lit.) . The molecular formula is C8H12N8O2 · H2SO4 and the molecular weight is 350.31 .
Scientific Research Applications
Antiviral Research
4,5-Diamino-6-hydroxypyrimidine hemisulfate: is a key intermediate in the production of antivirals, particularly for the treatment of Hepatitis C virus (HCV) . Its role in the synthesis of novel compounds that can inhibit the replication of HCV is crucial, as it contributes to the development of more effective and targeted therapies.
Safety and Hazards
properties
IUPAC Name |
4,5-diamino-1H-pyrimidin-6-one;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6N4O.H2O4S/c2*5-2-3(6)7-1-8-4(2)9;1-5(2,3)4/h2*1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJZVGHPJPXEJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)N)N.C1=NC(=C(C(=O)N1)N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N8O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585123 | |
Record name | Sulfuric acid--5,6-diaminopyrimidin-4(1H)-one (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diamino-6-hydroxypyrimidine hemisulfate | |
CAS RN |
102783-18-6 | |
Record name | Sulfuric acid--5,6-diaminopyrimidin-4(1H)-one (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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